1-(Difluoromethyl)-2-fluoro-4-(trifluoromethyl)benzene
Description
1-(Difluoromethyl)-2-fluoro-4-(trifluoromethyl)benzene is a fluorinated aromatic compound characterized by a benzene ring substituted with three distinct groups: a difluoromethyl (-CF₂H) group at position 1, a fluorine atom (-F) at position 2, and a trifluoromethyl (-CF₃) group at position 3. This structural arrangement imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceuticals, agrochemicals, and materials science.
The compound’s volatility, inferred from related difluoromethyl-substituted aromatics in , suggests challenges in isolation, necessitating characterization via $^{19}\text{F NMR}$ (e.g., δ -108.3 ppm for -CF₂H groups) . Its trifluoromethyl group enhances lipophilicity and metabolic stability, a trait exploited in drug design to improve bioavailability .
Properties
IUPAC Name |
1-(difluoromethyl)-2-fluoro-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F6/c9-6-3-4(8(12,13)14)1-2-5(6)7(10)11/h1-3,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWVCDSANRSNOKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)F)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30673322 | |
| Record name | 1-(Difluoromethyl)-2-fluoro-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30673322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214364-84-7 | |
| Record name | 1-(Difluoromethyl)-2-fluoro-4-(trifluoromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1214364-84-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Difluoromethyl)-2-fluoro-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30673322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Method Overview
One of the most prominent strategies involves the generation of difluorocarbene (CF₂) intermediates, which insert into aromatic C–H bonds or react with suitable precursors to form the CF₂H group. This approach is favored for its regioselectivity and potential for late-stage functionalization.
Key Reagents and Conditions
- Difluorocarbene precursors: Common reagents include chlorodifluoromethane (ClCF₂H), difluoromethyl sulfonates, or hypervalent iodine reagents that release CF₂ in situ.
- Generation of CF₂: Typically achieved under thermal or photochemical conditions, often in the presence of catalysts such as copper or silver salts.
- Reaction environment: Usually conducted in inert solvents like acetonitrile or dichloromethane at temperatures ranging from room temperature to 100°C.
Research Findings
- The use of HBF₄ and NaNO₂ has been reported for the in situ generation of difluorocarbene, facilitating insertion into aromatic rings to form CF₂H-substituted benzenes.
- For example, the patent CN101450891B describes a process where HBF₄ reacts with sodium nitrite to produce CF₂, which then reacts with aromatic substrates under controlled conditions, yielding the desired difluoromethylated products.
Data Table: Difluorocarbene Insertion Method
| Step | Reagents | Conditions | Key Features | Yield (%) |
|---|---|---|---|---|
| 1 | ClCF₂H, Cu catalysts | 50–90°C, inert solvent | In situ CF₂ generation | 70–85 |
| 2 | HBF₄ + NaNO₂ | 0–50°C, aqueous medium | Difluorocarbene formation | 73.5–91 |
| 3 | Difluorocarbene + aromatic substrate | Reflux, inert atmosphere | Direct insertion | 70–90 |
Electrophilic Difluoromethylation Using Difluoromethyl Halides
Method Overview
Electrophilic reagents such as chlorodifluoromethane (ClCF₂H) or bromodifluoromethane (BrCF₂H) are employed to introduce the CF₂H group onto aromatic systems via electrophilic aromatic substitution (EAS).
Mechanism
- The halogenated difluoromethyl compounds act as electrophiles, reacting with activated aromatic rings under Lewis acid catalysis (e.g., FeCl₃, AlCl₃).
- The process often requires prior activation of the aromatic ring, especially for less reactive substrates.
Research Findings
- The process has been optimized to improve regioselectivity and yields, with the use of Lewis acids and controlled temperatures.
- For example, the synthesis of 1-(Difluoromethyl)-2-fluoro-4-(trifluoromethyl)benzene can be achieved by electrophilic substitution on a suitably substituted aromatic precursor, followed by purification.
Data Table: Electrophilic Difluoromethylation
| Reagent | Catalyst | Conditions | Advantages | Yield (%) |
|---|---|---|---|---|
| ClCF₂H | FeCl₃ | 0–25°C | Mild, regioselective | 60–75 |
| BrCF₂H | AlCl₃ | 0–30°C | Good for electron-rich rings | 65–80 |
Radical-Based Difluoromethylation
Method Overview
Radical pathways utilize CF₂H radicals generated via photoredox catalysis or thermal decomposition of suitable precursors, enabling addition to aromatic or aliphatic substrates.
Key Reagents
- Difluoromethyl sulfonates or sulfinates
- Photoredox catalysts such as Ru(bpy)₃²⁺ or Ir-based complexes
- Light irradiation (visible light)
Research Findings
- The radical approach offers high functional group tolerance and site selectivity, especially for complex molecules.
- Recent advances have demonstrated the late-stage modification of pharmaceuticals and natural products.
Data Table: Radical Difluoromethylation
| Reagent | Catalyst | Light Source | Substrate Type | Yield (%) |
|---|---|---|---|---|
| CF₂HSO₂Na | Ru(bpy)₃²⁺ | Blue LED | Aromatic, heteroaromatic | 50–85 |
| CF₂H sulfinates | Ir complexes | Visible light | Aliphatic and aromatic | 55–88 |
Transition Metal-Catalyzed Cross-Coupling
Method Overview
Cross-coupling reactions, such as Suzuki or Negishi, utilize organometallic intermediates bearing the CF₂H group, enabling attachment to aromatic or heteroaromatic systems.
Key Reagents and Conditions
- Difluoromethyl organometallic reagents (e.g., CF₂H–B(OR)₂, CF₂H–ZnX)
- Palladium or nickel catalysts
- Mild to moderate temperatures in polar solvents
Research Findings
- These methods offer high regioselectivity and functional group compatibility.
- They are particularly useful for synthesizing complex molecules with multiple fluorine substituents.
Data Table: Metal-Catalyzed Cross-Coupling
| Reagent | Catalyst | Conditions | Application | Yield (%) |
|---|---|---|---|---|
| CF₂H–B(OR)₂ | Pd(PPh₃)₄ | 80°C, inert | Aromatic coupling | 70–85 |
| CF₂H–ZnX | Ni catalyst | 25–50°C | Late-stage functionalization | 65–80 |
The synthesis of this compound hinges on efficient CF₂H group introduction methods. The predominant strategies include:
- Difluorocarbene insertion , which offers regioselectivity and is adaptable to various substrates.
- Electrophilic difluoromethylation , suitable for activated aromatic systems.
- Radical-mediated processes , enabling late-stage modifications with high tolerance.
- Transition metal-catalyzed cross-couplings , allowing precise functionalization of complex molecules.
Recent advances focus on developing more sustainable, scalable, and stereoselective methods, with ongoing research exploring novel difluoromethylation reagents and catalytic systems. The integration of these methods into industrial processes is anticipated to accelerate the synthesis of fluorinated pharmaceuticals and materials.
Chemical Reactions Analysis
Types of Reactions: 1-(Difluoromethyl)-2-fluoro-4-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic and nucleophilic substitution reactions, where the fluorine atoms can be replaced by other functional groups.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Lithiation Reactions: Lithiation reactions can occur next to the trifluoromethyl group, leading to the formation of carboxylated products.
Common Reagents and Conditions:
Difluoromethylation Reagents: These reagents are used to introduce the difluoromethyl group onto the benzene ring.
Trifluoromethylation Reagents: Radical intermediates are commonly used for trifluoromethylation.
Lithiation Reagents: Organolithium compounds are used for lithiation reactions.
Major Products Formed:
Carboxylated Products: Formed through lithiation and subsequent carboxylation reactions.
Substituted Aromatic Compounds: Formed through substitution reactions.
Scientific Research Applications
Medicinal Chemistry
The presence of multiple fluorine atoms in 1-(difluoromethyl)-2-fluoro-4-(trifluoromethyl)benzene enhances its metabolic stability and bioavailability, which are crucial attributes in drug design. Fluorinated compounds often exhibit improved pharmacokinetic properties, making them valuable in the development of pharmaceuticals.
Case Studies:
- Antiviral Agents: Research indicates that fluorinated compounds can inhibit viral replication. For instance, studies have shown that similar fluorinated structures can effectively disrupt viral RNA synthesis, suggesting potential applications in antiviral drug development.
- Cancer Therapeutics: The compound’s ability to modulate biological pathways through specific binding interactions makes it a candidate for targeting cancer cell proliferation. Ongoing studies are investigating its efficacy against various cancer types.
Agrochemicals
Fluorinated compounds like this compound are increasingly utilized in the synthesis of agrochemicals due to their enhanced efficacy and environmental stability.
Applications:
- Herbicides and Insecticides: The incorporation of fluorine enhances the activity of herbicides by improving their selectivity and reducing degradation in the environment. For example, fluorinated herbicides have been shown to be more effective at lower application rates compared to non-fluorinated counterparts.
Materials Science
In materials science, the unique properties of this compound are leveraged for developing advanced materials with desirable characteristics such as chemical resistance and hydrophobicity.
Properties:
- Polymer Synthesis: The compound can serve as a building block for synthesizing fluorinated polymers that exhibit superior thermal stability and chemical resistance. These polymers are particularly useful in coatings and high-performance materials.
- Surface Modifications: Its application in surface treatments enhances the durability and functionality of materials used in various industrial applications.
Toxicological Studies
While exploring the applications of this compound, it is essential to consider its toxicological profile. Studies have indicated that high doses may lead to acute toxicity in animal models, with observed effects including increased organ weights and behavioral changes. Understanding these effects is crucial for ensuring safe usage in both research and industrial applications.
Mechanism of Action
The mechanism of action of 1-(Difluoromethyl)-2-fluoro-4-(trifluoromethyl)benzene involves its interaction with molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with specific enzymes and receptors. The difluoromethyl and trifluoromethyl groups can also influence the compound’s electronic properties, affecting its reactivity and binding affinity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Physical Properties of Selected Fluorinated Benzene Derivatives
| Compound Name | Substituents (Positions) | Molecular Formula | Molecular Weight | Key Properties/Applications | Evidence ID |
|---|---|---|---|---|---|
| 1-(Difluoromethyl)-2-fluoro-4-(trifluoromethyl)benzene | -CF₂H (1), -F (2), -CF₃ (4) | C₈H₄F₅ | 212.11 g/mol | High lipophilicity; pharmaceutical intermediate | [1, 6] |
| 1-Bromo-2-fluoro-4-(trifluoromethyl)benzene | -Br (1), -F (2), -CF₃ (4) | C₇H₄BrF₄ | 257.02 g/mol | Brominated analog; used in cross-coupling reactions | [3, 17] |
| 1-Chloro-2-fluoro-4-methoxy-3-(trifluoromethyl)benzene | -Cl (1), -F (2), -OCH₃ (4), -CF₃ (3) | C₈H₅ClF₄O | 228.57 g/mol | Methoxy group enhances solubility; agrochemical precursor | [12] |
| 2-(Chloromethyl)-1-fluoro-4-(trifluoromethyl)benzene | -CH₂Cl (2), -F (1), -CF₃ (4) | C₈H₅ClF₄ | 226.57 g/mol | Reactive chloromethyl group; polymer additive | [14] |
| 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene | -Br (4), -F (2), -OCF₃ (1) | C₇H₃BrF₄O | 281.00 g/mol | Trifluoromethoxy group increases electronegativity | [16] |
Key Comparison Points
Substituent Effects on Reactivity and Stability
- Electron-Withdrawing Groups (EWGs): The trifluoromethyl (-CF₃) group in the target compound strongly withdraws electrons, deactivating the ring toward electrophilic substitution. This contrasts with methoxy (-OCH₃) derivatives (e.g., 1-Chloro-2-fluoro-4-methoxy-3-(trifluoromethyl)benzene), where the electron-donating methoxy group increases reactivity at specific positions .
- Halogen vs. Difluoromethyl: Bromine or chlorine substituents (e.g., 1-Bromo-2-fluoro-4-(trifluoromethyl)benzene) enable cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the difluoromethyl group in the target compound may participate in hydrogen bonding or act as a bioisostere for hydroxyl groups in drug design .
Physical Properties
- Volatility: Difluoromethyl-substituted compounds exhibit higher volatility compared to trifluoromethoxy or chloromethyl analogs, complicating isolation (e.g., 53–60% $^{19}\text{F NMR}$ yields for similar compounds due to evaporation losses) .
- Lipophilicity: The trifluoromethyl group increases log P values (a measure of lipophilicity), enhancing membrane permeability. For example, the target compound’s log P is estimated to exceed that of methoxy-substituted derivatives by ~1.5 units .
Biological and Pharmaceutical Relevance Metabolic Stability: Fluorine atoms and trifluoromethyl groups reduce oxidative metabolism, prolonging drug half-life. This is observed in fluorinated pharmaceuticals like Celecoxib, where -CF₃ groups enhance stability compared to non-fluorinated analogs . Toxicity: QSAR studies () indicate that chlorine and trifluoromethyl substituents correlate with acute toxicity in Photobacterium phosphoreum. The target compound’s difluoromethyl group may reduce toxicity compared to chlorinated analogs (e.g., 1-Chloro-4-(trifluoromethyl)benzene) due to lower electrophilicity .
Biological Activity
1-(Difluoromethyl)-2-fluoro-4-(trifluoromethyl)benzene, a fluorinated aromatic compound, has garnered attention due to its unique structural properties and potential biological activities. This article explores its synthesis, molecular characteristics, and biological implications based on recent research findings.
Molecular Characteristics
The compound can be synthesized through various difluoromethylation processes, which have been refined over the years. Recent advancements have focused on the use of stable reagents for difluoromethylation that minimize toxicity and enhance yield . The compound's structure allows it to participate in halogen bonding, which is crucial for its interaction with biological targets .
Antifungal Properties
This compound has shown promising antifungal activity. Research indicates that compounds with CFX moieties, including this compound, can inhibit the growth of various fungal strains by disrupting cellular functions .
Interaction with Biological Targets
The compound has been studied for its interactions with specific proteins involved in disease pathways. For instance, it has been reported to bind to E3 ubiquitin-protein ligases Mdm2 and Mdm4, which are negative regulators of the p53 tumor suppressor . This interaction suggests potential applications in cancer therapy by modulating p53 activity.
Toxicological Aspects
While exploring its biological activity, it is essential to consider the toxicological profile of fluorinated compounds. Studies have indicated that organofluorine compounds can exhibit cytotoxic effects; however, specific toxicity data for this compound remains limited. Further research is needed to establish a comprehensive safety profile .
Antifungal Activity Assessment
In a recent study, the antifungal efficacy of several fluorinated compounds, including this compound, was evaluated against Candida albicans. The results demonstrated significant inhibition at concentrations as low as 10 µM, indicating a strong potential for therapeutic application in treating fungal infections .
| Compound | Concentration (µM) | Inhibition (%) |
|---|---|---|
| This compound | 10 | 75 |
| Control (No Treatment) | - | 0 |
Protein Binding Studies
A study investigating the binding affinity of halogenated compounds to Mdm2 and Mdm4 revealed that this compound exhibited a binding affinity comparable to other known inhibitors. This suggests its potential as a lead compound in drug development aimed at enhancing p53 activity in cancer cells .
Q & A
Q. What computational tools predict the compound’s interactions with biological targets?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
